2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a tetrahydroquinoline moiety with a benzenesulfonamide group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-9-10-18(14-19(17)22)21-28(25,26)20-13-15(2)7-8-16(20)3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQRTMSOXLBSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation, using propylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of Benzenesulfonamide Group: The final step involves the coupling of the tetrahydroquinoline derivative with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its sulfonamide group, which can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death. The tetrahydroquinoline moiety may also interact with various molecular targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(3-(1-piperidinyl)propyl)benzenesulfonamide
- 2,5-dimethyl-N-(2-methylbenzyl)benzenesulfonamide
- 2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide stands out due to its unique combination of a tetrahydroquinoline core and a propylsulfonyl group. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms regiochemistry and stereochemistry of the tetrahydroquinoline core and substituents .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
Basic: What biological activities are associated with this compound?
Answer:
Preliminary studies on structurally analogous sulfonamides suggest:
Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (IC₅₀ ~5–20 µM) .
Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HepG2, IC₅₀ ~10–50 µM) via Bcl-2 pathway modulation .
Enzyme Inhibition : Selective COX-2 or carbonic anhydrase inhibition, depending on substituent electronegativity .
Table 1 : Representative Biological Activity Data
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli DHPS | 12.3 ± 1.5 | |
| Anticancer (HepG2) | Bcl-2 Inhibition | 28.7 ± 3.2 | |
| Enzyme Inhibition | COX-2 | 8.9 ± 0.9 |
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Answer:
Methodological approaches include:
Substituent Variation : Systematic modification of the propane-sulfonyl group (e.g., ethyl vs. methyl) to assess steric/electronic effects on target binding .
Bioisosteric Replacement : Replacing the benzene-sulfonamide group with heterocycles (e.g., thiophene) to enhance solubility or selectivity .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or Bcl-2 .
Q. Key Metrics :
- Lipinski’s Rule of Five : Ensure drug-likeness (e.g., logP <5, molecular weight <500 Da).
- Pharmacokinetic Profiling : Assess metabolic stability via hepatic microsome assays .
Advanced: What experimental design strategies are recommended for in vitro pharmacological testing?
Answer:
Adopt a split-plot design to minimize variability:
Primary Factors : Compound concentration (e.g., 0.1–100 µM) and incubation time (24–72 hrs).
Blocking : Use cell line batches as blocks to account for inter-experimental variation .
Replicates : Triplicate wells per concentration, with negative (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
Q. Statistical Analysis :
- ANOVA with post-hoc Tukey test identifies significant differences (p<0.05).
- Dose-Response Curves : Calculate EC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How can contradictory data in biological assays be resolved?
Answer:
Comparative Analysis : Replicate studies under identical conditions to isolate methodological artifacts (e.g., batch-to-buffer variability) .
Orthogonal Assays : Validate results using alternative techniques (e.g., flow cytometry for apoptosis vs. MTT assay) .
Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for covariates like cell passage number .
Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from enzyme source differences (recombinant vs. native). Use standardized recombinant human COX-2 for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
